molecular formula C8H10F2N2 B14056568 (4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine

(4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine

Cat. No.: B14056568
M. Wt: 172.18 g/mol
InChI Key: NQSMOBBTDFBCDE-UHFFFAOYSA-N
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Description

(4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine is a chemical compound that has garnered significant interest in various fields of scientific research This compound features a pyridine ring substituted with a difluoromethyl group at the 4-position, a methyl group at the 6-position, and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical chemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of method depends on factors such as yield, purity, and scalability. Recent advancements in difluoromethylation techniques have streamlined access to such compounds, making them more feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of difluoromethylated derivatives .

Mechanism of Action

The mechanism of action of (4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethyl group in (4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it distinct from its analogs and enhance its potential in various applications .

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

[4-(difluoromethyl)-6-methylpyridin-3-yl]methanamine

InChI

InChI=1S/C8H10F2N2/c1-5-2-7(8(9)10)6(3-11)4-12-5/h2,4,8H,3,11H2,1H3

InChI Key

NQSMOBBTDFBCDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)CN)C(F)F

Origin of Product

United States

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